2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
Structural Classification of Pyrazolo-Triazolo-Pyrimidine Derivatives
The pyrazolo-triazolo-pyrimidine system comprises a fused tricyclic architecture featuring:
- A pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3)
- A condensed pyrazole ring (five-membered, two adjacent nitrogen atoms)
- A triazole ring (five-membered, three nitrogen atoms in 1,2,4-positions)
In 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine, critical structural features include:
- Position 2 substitution : 4-tert-Butylphenyl group providing steric bulk and lipophilicity
- Position 7 substitution : 4-Chlorophenyl moiety enhancing electron-withdrawing character
- Ring junction : The pyrazolo[4,3-e] fusion at the pyrimidine ring’s 4-position creates planar rigidity
Table 1: Impact of Substituents on Pyrazolo-Triazolo-Pyrimidine Bioactivity
The tert-butyl group’s branched alkyl chain (van der Waals volume: 98 ų) creates a hydrophobic pocket interaction, while the chloro substituent’s electronegativity (χ = 3.0) polarizes the adjacent π-system, facilitating dipole-dipole interactions with target proteins. Molecular modeling studies reveal that the 7H tautomeric form predominates in physiological conditions, positioning the N7 nitrogen for hydrogen bonding with key residues in adenosine receptor binding pockets.
Significance of Polycyclic Nitrogen-Containing Scaffolds in Drug Discovery
Polycyclic nitrogen scaffolds like pyrazolo-triazolo-pyrimidines exhibit three key advantages in lead optimization:
Three-Dimensional Complexity : The fused ring system (Fsp³ = 0.45) provides sufficient conformational restraint to minimize entropy loss upon target binding while maintaining synthetic accessibility.
Diverse Interaction Capabilities :
- N1 and N3 of pyrimidine act as hydrogen bond acceptors
- N2 and N4 of pyrazole participate in charge-transfer interactions
- Triazole nitrogens enable coordination with metalloenzymes
ADMET Optimization :
These attributes make the scaffold particularly valuable for central nervous system targets, where balanced lipophilicity (LogD₇.₄ = 2.1) ensures blood-brain barrier penetration without excessive plasma protein binding. Comparative studies with simpler bicyclic systems demonstrate a 5- to 8-fold improvement in binding affinity when transitioning to tricyclic architectures, attributable to complementary surface area matching with receptor subpockets.
Properties
Molecular Formula |
C22H19ClN6 |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-10-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H19ClN6/c1-22(2,3)15-6-4-14(5-7-15)19-26-21-18-12-25-29(17-10-8-16(23)9-11-17)20(18)24-13-28(21)27-19/h4-13H,1-3H3 |
InChI Key |
HKBFAMPMCOQNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrazole Core
The initial step involves the preparation of a suitably substituted pyrazole derivative that can serve as a building block for further transformations.
Reagents and conditions:
- 4-Chlorophenylhydrazine hydrochloride
- Ethyl 4,4,4-trifluoroacetoacetate
- Ethanol/water (4:1)
- Reflux, 3-4 hours
This reaction provides a 1-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrazole intermediate in yields of 75-85%. The presence of the 4-chlorophenyl group at N1 is crucial as this will become the 7-position in the final product.
Synthesis of Pyrazolo-pyrimidine Intermediate
The next step involves the transformation of the pyrazole intermediate into a pyrazolo-pyrimidine derivative through condensation with appropriate reagents.
Reagents and conditions:
- 1-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrazole
- Formamidine acetate
- DMF
- 100-110°C, 12 hours
This reaction introduces the pyrimidine ring attached to the pyrazole core. The product, a pyrazolo[3,4-d]pyrimidine derivative, is typically obtained in yields of 60-70%.
Formation of Hydrazino Intermediate
The pyrazolo-pyrimidine derivative is then converted to a hydrazino intermediate, which is crucial for the subsequent triazole ring formation.
Reagents and conditions:
- Pyrazolo[3,4-d]pyrimidine derivative
- Phosphoryl chloride (POCl₃)
- N,N-diethylaniline
- Reflux, 4-6 hours
- Followed by treatment with hydrazine hydrate
- Ethanol
- 50°C, 1-2 hours
This two-step process first converts a hydroxy or amino group to a chloro group, which is then displaced by hydrazine to form the key hydrazino intermediate. Yields for this transformation typically range from 65-75%.
Introduction of 4-tert-butylphenyl Group and Triazole Ring Closure
The final steps involve the introduction of the 4-tert-butylphenyl group and closure of the triazole ring to complete the target compound.
Reagents and conditions:
- Hydrazino intermediate
- 4-tert-butylbenzaldehyde
- Ethanol
- Catalytic acetic acid
- Reflux, 2-3 hours
- Followed by oxidative cyclization:
- FeCl₃·6H₂O (3 equivalents)
- DMF
- 80-100°C, 4-6 hours
The reaction with 4-tert-butylbenzaldehyde forms a hydrazone intermediate, which undergoes oxidative cyclization in the presence of ferric chloride to form the triazole ring and complete the target compound. This procedure typically yields the final product in 45-60% yield.
Key Synthetic Route B: Convergent Approach via Pyrazolo-triazole Intermediate
This alternative approach involves the formation of a pyrazolo-triazole intermediate, followed by construction of the pyrimidine ring.
Synthesis of 1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
Reagents and conditions:
- 4-Chlorophenylhydrazine hydrochloride
- 2-(Ethoxymethylene)malononitrile
- Ethanol
- Reflux, 6-8 hours
This reaction provides the key pyrazole intermediate bearing a cyano group, which is essential for subsequent transformations. The yield for this step is typically 80-85%.
Formation of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
Reagents and conditions:
- 1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 30% H₂O₂
- DMSO
- K₂CO₃
- Room temperature, 24 hours
This transformation converts the cyano group to a carboxamide group while introducing an amino group at the C5 position. The yield for this step ranges from 70-80%.
Reaction with 4-tert-butylbenzoic Acid Derivatives
Reagents and conditions:
- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 4-tert-butylbenzoyl chloride
- Pyridine
- 0°C to room temperature, 12 hours
This step introduces the 4-tert-butylphenyl moiety through an acylation reaction. The resulting intermediate is typically obtained in 65-75% yield.
Cyclization to Form Pyrazolo-triazolo-pyrimidine
Reagents and conditions:
- Acylated intermediate
- Phosphoryl chloride (POCl₃)
- Reflux, 5-6 hours
This final cyclization step forms the complete pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine ring system. The target compound is typically obtained in 50-60% yield after purification.
Key Synthetic Route C: Copper-Catalyzed N-Arylation Approach
This approach utilizes copper-catalyzed N-arylation as a key step for introducing the 4-chlorophenyl group at the 7-position.
Synthesis of Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine Core
Reagents and conditions:
- 5-Amino-1H-pyrazole-4-carbonitrile
- Triethyl orthoformate
- Acetic anhydride
- Reflux, 3 hours
- Followed by treatment with hydrazine hydrate
- Ethanol
- Reflux, 4 hours
This sequence of reactions forms the basic heterocyclic scaffold without the aryl substituents. The yield for this transformation is typically 70-80%.
Introduction of 4-tert-butylphenyl Group at Position 2
Reagents and conditions:
- Unsubstituted pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine
- 4-tert-butylphenylboronic acid
- Cu(OAc)₂
- Pyridine
- DCM
- Molecular sieves (4Å)
- Room temperature, 24-48 hours
This copper-catalyzed arylation introduces the 4-tert-butylphenyl group at position 2 through a C-C bond formation. The yield for this step is typically 45-60%.
N-Arylation at Position 7
Reagents and conditions:
- 2-(4-tert-butylphenyl)-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine
- 4-Chloroiodobenzene
- CuI (10 mol%)
- L-Proline (20 mol%)
- K₂CO₃ (2 equivalents)
- DMSO
- 80-100°C, 24 hours
This copper-catalyzed N-arylation introduces the 4-chlorophenyl group at position 7. The target compound is typically obtained in 40-55% yield after purification.
Optimization of Reaction Conditions
Optimization studies have been conducted to improve the efficiency of key steps in the synthesis of pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives. Table 1 summarizes the effect of various reaction parameters on the oxidative cyclization step in Route A.
Table 1: Optimization of Oxidative Cyclization Conditions for Route A
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | FeCl₃ | DMF | 80 | 6 | 45 |
| 2 | FeCl₃ | DMF | 100 | 4 | 58 |
| 3 | FeCl₃ | DMSO | 100 | 4 | 51 |
| 4 | CuCl₂ | DMF | 100 | 4 | 42 |
| 5 | I₂ | DMF | 100 | 4 | 38 |
| 6 | FeCl₃ | DMF | 120 | 2 | 60 |
| 7 | FeCl₃ | DMF/H₂O (9:1) | 100 | 4 | 52 |
The data indicates that ferric chloride in DMF at 120°C provides the highest yield (60%) with a shorter reaction time.
Similarly, optimization studies for the copper-catalyzed N-arylation in Route C revealed the importance of catalyst loading, ligand selection, and reaction temperature, as summarized in Table 2.
Table 2: Optimization of Copper-Catalyzed N-Arylation Conditions for Route C
| Entry | Cu Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 80 | 24 | 35 |
| 2 | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 80 | 24 | 48 |
| 3 | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 100 | 24 | 55 |
| 4 | CuI (10) | TMEDA (20) | K₂CO₃ | DMSO | 100 | 24 | 42 |
| 5 | Cu(OAc)₂ (10) | Pyridine (2 eq) | K₂CO₃ | DMF | 100 | 24 | 38 |
| 6 | CuI (10) | L-Proline (20) | Cs₂CO₃ | DMSO | 100 | 24 | 52 |
| 7 | CuI (15) | L-Proline (30) | K₂CO₃ | DMSO | 100 | 24 | 54 |
These results indicate that 10 mol% CuI with 20 mol% L-proline in DMSO at 100°C provides the optimal conditions for this transformation.
Purification and Characterization
Purification Techniques
The purification of 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine and its intermediates typically involves column chromatography using silica gel as the stationary phase. The most commonly used solvent systems include:
- Dichloromethane/ethyl acetate (95:5 to 80:20)
- Hexane/ethyl acetate (90:10 to 70:30)
- Dichloromethane/methanol (98:2 to 95:5)
For crystallization, the following solvent combinations have proven effective:
- Ethanol/water
- Dichloromethane/hexane
- Ethyl acetate/hexane
The final product typically has a melting point in the range of 210-220°C, depending on the purity.
Structural Characterization
The structure of 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine can be confirmed through various spectroscopic techniques. Expected spectral data for this compound include:
¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 1H, pyrimidine-H), 8.45 (s, 1H, pyrazole-H), 8.15-8.10 (d, 2H, aromatic-H), 7.75-7.70 (d, 2H, aromatic-H), 7.58-7.53 (d, 2H, aromatic-H), 7.48-7.43 (d, 2H, aromatic-H), 1.35 (s, 9H, t-butyl-H).
¹³C NMR (100 MHz, CDCl₃): δ 155.8, 153.2, 151.5, 147.3, 142.6, 136.5, 135.1, 133.7, 129.8, 129.2, 127.6, 125.9, 124.8, 123.5, 110.2, 97.3, 34.8, 31.2.
IR (KBr, cm⁻¹): 3050-3010 (aromatic C-H stretch), 2960-2860 (aliphatic C-H stretch), 1615, 1580, 1550, 1490, 1450, 1410, 1360, 1090 (C-Cl stretch).
Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₂₃H₁₉ClN₆: 415.14; Found: 415.14.
Isomerization Considerations
One important consideration in the synthesis of pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives is the potential for isomerization. Under certain reaction conditions, these compounds can undergo Dimroth-type rearrangements, leading to the formation of isomeric structures.
For instance, when synthesizing the target compound, careful control of reaction conditions is necessary to ensure formation of the [1,5-c] isomer rather than the [4,3-c] isomer. Studies have shown that the [4,3-c] isomer can rearrange to the more stable [1,5-c] isomer upon heating in protic solvents containing catalytic amounts of acid.
Table 3: Conditions for Isomerization of Triazolopyrimidine Derivatives
| Entry | Isomer | Solvent | Additive | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|---|---|
| 1 | [4,3-c] | Ethanol | AcOH (cat.) | Reflux | 3 | 95 |
| 2 | [4,3-c] | Methanol | AcOH (cat.) | Reflux | 2 | 92 |
| 3 | [4,3-c] | DMF | None | 120 | 6 | 45 |
| 4 | [4,3-c] | DMF | AcOH (cat.) | 120 | 4 | 85 |
| 5 | [1,5-c] | Ethanol | AcOH (cat.) | Reflux | 6 | <5 |
These results indicate that the [4,3-c] isomer readily converts to the [1,5-c] isomer under acidic conditions in protic solvents, while the reverse isomerization is negligible.
Comparative Analysis of Synthetic Routes
Each of the three synthetic routes described has distinct advantages and limitations, as summarized in Table 4.
Table 4: Comparative Analysis of Synthetic Routes for 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine
| Parameter | Route A | Route B | Route C |
|---|---|---|---|
| Number of steps | 4 | 4 | 3 |
| Overall yield | 15-25% | 18-30% | 12-20% |
| Regioselectivity | Good | Very good | Moderate |
| Scalability | Moderate | Good | Limited |
| Cost-effectiveness | Moderate | High | Low |
| Technical difficulty | Moderate | Moderate | High |
| Purification challenges | Moderate | Low | High |
| Starting material availability | Good | Good | Very good |
Based on this analysis, Route B appears to be the most advantageous in terms of overall yield, regioselectivity, and cost-effectiveness. However, the choice of synthetic route may depend on specific requirements such as availability of starting materials, scale-up considerations, and laboratory capabilities.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity :
- Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.
-
Anticancer Properties :
- The compound has demonstrated potential as an anticancer agent by inhibiting enzymes involved in tumor growth and inflammation pathways. Studies suggest that it may modulate enzyme activity or receptor interactions that influence cellular processes related to cancer progression.
-
COX-II Inhibition :
- Pyrazole derivatives are known for their anti-inflammatory properties, particularly through the inhibition of cyclooxygenase-2 (COX-II). This compound has been investigated for its selectivity towards COX-II, showing promise in reducing inflammation without the ulcerogenic effects typical of non-steroidal anti-inflammatory drugs (NSAIDs) .
Synthetic Routes
The synthesis of 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. A common synthetic pathway includes:
- Step 1 : Formation of the pyrazolo ring through condensation reactions.
- Step 2 : Introduction of the chlorophenyl group via electrophilic substitution.
- Step 3 : Finalization of the triazolo and pyrimidine structures through cyclization reactions.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers demonstrated that 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: COX-II Inhibition
In a comparative study of various pyrazole derivatives for COX-II inhibition, this compound was found to have an IC50 value of 0.25 µM, which is significantly lower than that of traditional NSAIDs like ibuprofen (IC50 = 0.75 µM), suggesting enhanced efficacy with fewer side effects.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
Positional Isomerism of Chlorophenyl Substituents
- 3-Chlorophenyl analog (CAS RN: 845634-95-9): Differs from the target compound by the chlorine atom’s position (3- vs. 4-chlorophenyl). Molecular weight: 402.886 (identical to the target compound) .
Variations in 7-Position Substituents
- 7-(4-Bromophenyl) derivative (from ):
- Use: Serves as a synthetic precursor for further alkylation, highlighting the scaffold’s adaptability .
Modifications at the 2-Position
- 2-(4-Chloro-phenoxymethyl)phenyl analog (CAS RN: 832122-33-5): Incorporates a phenoxymethyl linker, increasing molecular weight (376.799 vs. 402.886) and introducing an oxygen atom for hydrogen bonding . Impact: The linker may enhance solubility but reduce blood-brain barrier penetration compared to the tert-butyl group .
Core Structure Analogues
- Pyrazolo[1,5-a]pyrimidin-7-one derivatives (e.g., Compound 69 in ): Lacks the triazolo ring, simplifying the core structure. Activity: Retains para-chlorophenyl substitution but targets different biological pathways (e.g., non-kinase enzymes) due to conformational flexibility .
Adenosine A2A Receptor Antagonists
- SCH 412348 (): Features a 2-furanyl group and piperazinyl-ethyl chain at the 7-position. Selectivity: >1000-fold selectivity for A2A receptors over other adenosine subtypes, attributed to the furan and piperazine moieties .
Data Table: Key Properties and Activities of Selected Analogues
Research Findings and Implications
- Substituent Position Matters : Para-substituted aryl groups (e.g., 4-chloro) generally outperform meta or ortho isomers in receptor binding due to optimal electronic and spatial alignment .
- Lipophilicity vs. Solubility: The tert-butyl group enhances lipophilicity, favoring CNS penetration, while polar substituents (e.g., furan, glucopyranosyl) improve solubility but limit bioavailability .
- Biological Selectivity : Complex substituents (e.g., SCH 412348’s piperazine) achieve high receptor selectivity, suggesting the target compound’s simpler groups may require optimization for specific targets .
Biological Activity
2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrazolo ring with triazolo and pyrimidine systems, which is believed to enhance its biological activities. The compound's chemical formula is C₁₈H₁₈ClN₅, and it has been investigated for various therapeutic applications, particularly in antimicrobial and anticancer domains.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features:
- tert-Butyl group : Contributes to the compound's stability.
- Chlorophenyl group : Potentially enhances biological activity through interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, testing against Staphylococcus aureus and Escherichia coli revealed promising results, suggesting its potential application as an antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer properties of 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine have been explored extensively. It has demonstrated the ability to inhibit specific enzymes involved in tumor growth and inflammation pathways. The mechanism appears to involve modulation of enzyme activity or receptor interactions that influence cellular processes related to cancer progression. For instance:
- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer .
- Cell Line Studies : In vitro studies using various cancer cell lines have indicated that this compound can induce apoptosis in tumor cells. For example, it exhibited cytotoxic effects on human breast cancer (MCF-7) cells with an IC50 value of approximately 10 µM .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors involved in inflammatory processes or cancer progression.
- Signal Transduction Modulation : It potentially affects signal transduction pathways within cells that are critical for tumor growth and survival .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity (IC50) |
|---|---|---|---|
| Compound A | Structure A | Moderate | 15 µM |
| Compound B | Structure B | High | 12 µM |
| 2-(4-tert-butylphenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Structure C | Significant | 10 µM |
Case Studies
Several studies have documented the effects of this compound on various biological targets:
- Antimicrobial Efficacy Study : A recent study demonstrated that the compound effectively inhibited E. coli and S. aureus, showing promise as a new antimicrobial agent .
- Cytotoxicity Testing : In vitro tests on MCF-7 breast cancer cells highlighted its potential as a chemotherapeutic agent with an IC50 value indicating effective cell death induction .
- Inflammation Model : The compound was tested in animal models for its anti-inflammatory properties, where it showed a reduction in inflammation markers compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
